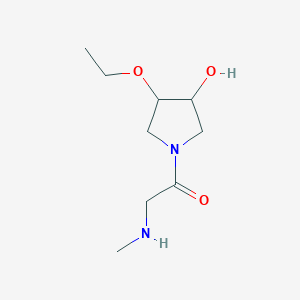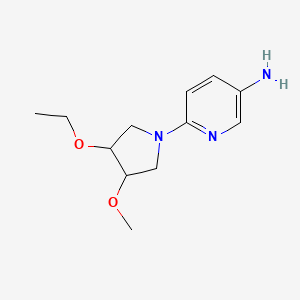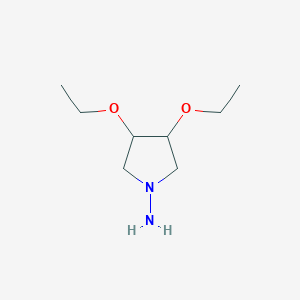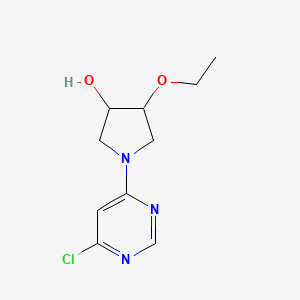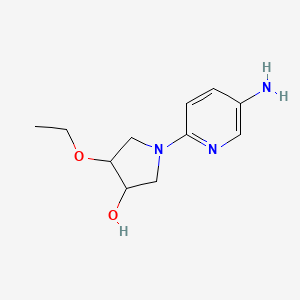
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid (FEPBA) is an organic compound that is widely used in scientific research for its unique properties and potential applications. FEPBA is a member of the piperazine family and is known for its high solubility in water and its stability in aqueous solutions. FEPBA has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Biliary Excretion and Metabolism : Studies have detailed the biliary excretion and metabolism of compounds structurally similar to 4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid, emphasizing the significance of understanding the metabolic pathways and excretion processes of such compounds (Tanimura et al., 1986).
Disposition and Metabolism of Antagonists : Research into the disposition and metabolism of antagonists similar in structure to the compound has provided insights into the intricate metabolic pathways and the formation of unusual metabolites, highlighting the complexity of drug metabolism in human systems (Renzulli et al., 2011).
Metabolic Profile in Urine : Investigations into the metabolic profile of structurally related HIV-1 protease inhibitors in human urine have identified major metabolic pathways, which are crucial for the development of effective therapeutic agents (Balani et al., 1995).
Radiotracer Applications
Whole-Body Radiation Burden Studies : The use of analogs of this compound in PET/CT scans has helped in evaluating the whole-body radiation burden in humans, providing essential data for safe and effective imaging procedures (Nye et al., 2007).
Tumor Imaging : The development of tumor-avid amino acid analogs similar to this compound, labeled with 18F for nuclear medicine imaging, has shown potential in tumor localization and may be useful in clinical settings for imaging brain tumors (Shoup et al., 1999).
Propriétés
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVAKVGFEHLFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



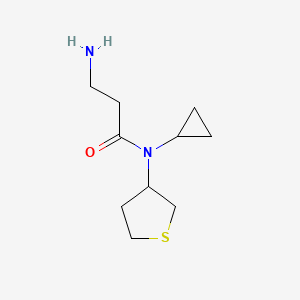

![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)


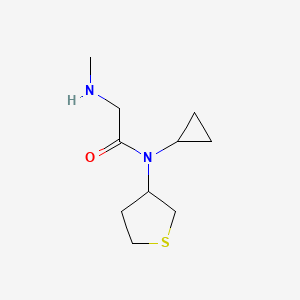
![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)

